Methyl 2-(methyl(phenyl)amino)acetate
Description
Methyl 2-(methyl(phenyl)amino)acetate is an organic compound characterized by a methyl ester group attached to a glycine backbone, where the nitrogen atom is substituted with a methyl group and a phenyl ring. This structure places it within the broader class of aryl-substituted amino acid esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Its chemical formula is C₁₀H₁₃NO₂, with a molecular weight of 191.22 g/mol. The compound’s reactivity and applications are influenced by the electron-donating methyl and phenyl groups on the nitrogen atom, which modulate its solubility, stability, and interactions in biological systems.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(N-methylanilino)acetate |
InChI |
InChI=1S/C10H13NO2/c1-11(8-10(12)13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
LEWVLNKSZUIEKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Structurally related compounds differ primarily in the substituents on the phenyl ring, the ester group, or the amino nitrogen. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, nitro) enhance electrophilicity and stability but reduce solubility in polar solvents. For example, the nitro group in ’s compound increases its use in forensic detection .
- Bulkier substituents (e.g., 2,3-dimethylphenyl in ) hinder rotational freedom, affecting binding in biological targets .
- Phenoxy vs. phenylamino groups: Phenoxy-containing analogs () exhibit higher hydrophobicity, making them suitable for agrochemical formulations .
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